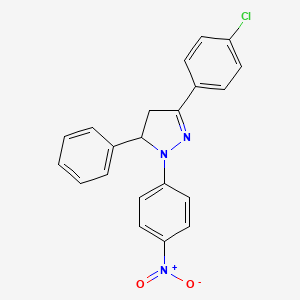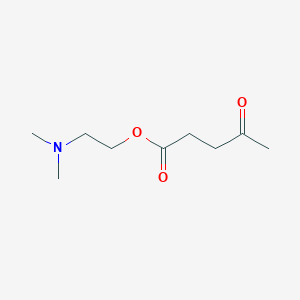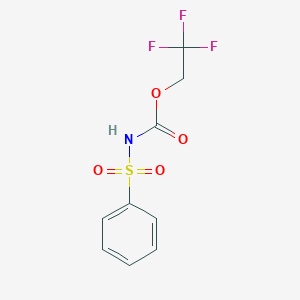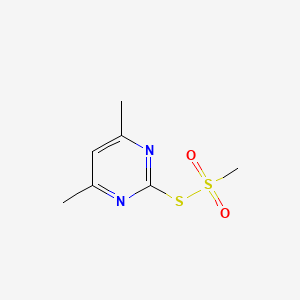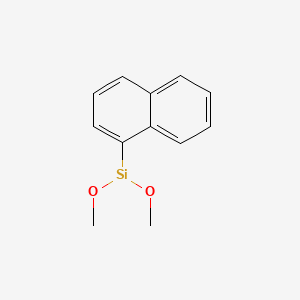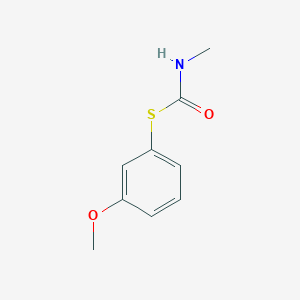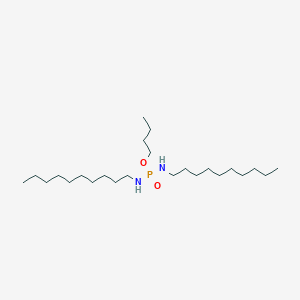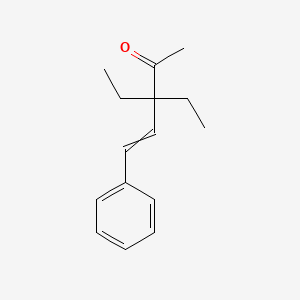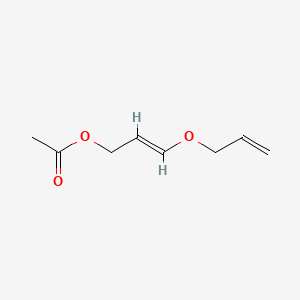
3-Allyloxyallyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyloxyallyl acetate is an organic compound with the molecular formula C7H10O3 It is an ester formed from the reaction of allyl alcohol and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Allyloxyallyl acetate can be synthesized through the esterification of allyl alcohol with acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The general reaction is as follows:
CH2=CHCH2OH+CH3COOH→CH2=CHCH2OCOCH3+H2O
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, where allyl alcohol and acetic acid are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield allyl alcohol and acetic acid. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with hydrogen chloride (HCl) can produce allyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen chloride (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Reduction: Allyl alcohol and acetic acid.
Substitution: Allyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Allyloxyallyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form stable compounds.
Wirkmechanismus
The mechanism of action of 3-Allyloxyallyl acetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the allyl and acetate functional groups, which can interact with different reagents and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being carried out.
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Similar in structure but lacks the additional allyloxy group.
Allyl alcohol: The alcohol precursor used in the synthesis of 3-Allyloxyallyl acetate.
Vinyl acetate: Similar ester but derived from ethylene instead of allyl alcohol.
Uniqueness: this compound is unique due to the presence of both allyl and acetate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
64046-61-3 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
[(E)-3-prop-2-enoxyprop-2-enyl] acetate |
InChI |
InChI=1S/C8H12O3/c1-3-5-10-6-4-7-11-8(2)9/h3-4,6H,1,5,7H2,2H3/b6-4+ |
InChI-Schlüssel |
BDUHVPAGYVHMRZ-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)OC/C=C/OCC=C |
Kanonische SMILES |
CC(=O)OCC=COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


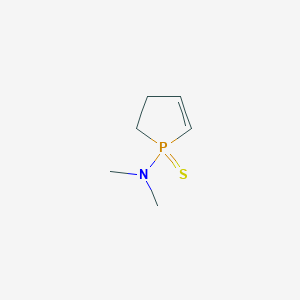

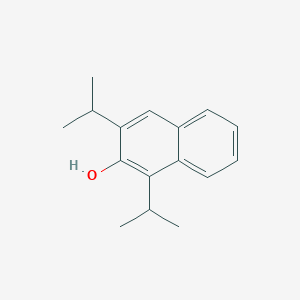
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

